



Application Notes and Protocols for NMK-TD-100 Cytotoxicity Assays

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Compound of Interest		
Compound Name:	Nmk-TD-100	
Cat. No.:	B13441705	Get Quote

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Introduction

NMK-TD-100 is a novel synthetic 5-(3-indolyl)-2-substituted-1,3,4-thiadiazole that has demonstrated potent anti-proliferative activity against cancer cells.[1][2][3] As a microtubule modulating agent, it disrupts the function of tubulin, a critical component of the cytoskeleton involved in cell division, leading to cell cycle arrest and programmed cell death.[1][2] Notably, NMK-TD-100 exhibits significantly higher cytotoxicity in cancer cells compared to normal cells, highlighting its potential as a selective chemotherapeutic agent.

These application notes provide a comprehensive guide for researchers to design and execute cytotoxicity assays for NMK-TD-100. The protocols detailed below are based on established methodologies and published findings on NMK-TD-100, ensuring robust and reproducible results for the evaluation of its anti-cancer effects.

Mechanism of Action: Microtubule Disruption and Apoptosis Induction

NMK-TD-100 exerts its cytotoxic effects by directly interacting with the cellular microtubule network. It binds to tubulin, the fundamental protein subunit of microtubules, near the colchicine-binding site with a high affinity. This interaction inhibits the polymerization of tubulin into microtubules and leads to the depolymerization of existing microtubule structures.



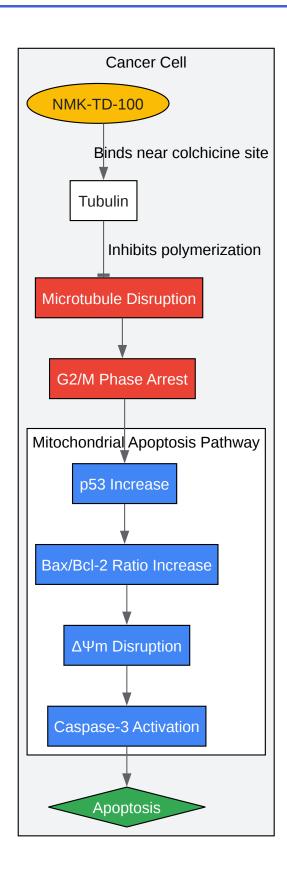
Methodological & Application

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The disruption of microtubule dynamics has profound consequences for rapidly dividing cancer cells:

- Mitotic Arrest: The mitotic spindle, which is composed of microtubules, cannot form correctly.
 This failure leads to an arrest of the cell cycle in the G2/M phase.
- Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic (mitochondrial) pathway of apoptosis. This is characterized by the disruption of the mitochondrial membrane potential, an increase in the expression of the pro-apoptotic protein Bax, a decrease in the anti-apoptotic protein Bcl-2, and subsequent activation of executioner caspases like caspase-3.





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Caption: Signaling pathway of **NMK-TD-100** leading to apoptosis.



Quantitative Cytotoxicity Data

The following tables summarize the quantitative data on the cytotoxic and inhibitory activity of **NMK-TD-100** from published studies.

Table 1: In Vitro Cytotoxicity (IC50) of NMK-TD-100 after 48 hours

Cell Line	Cell Type	IC₅o Value (µM)
HeLa	Human Cervical Carcinoma	1.42 ± 0.11

| PBMC | Human Peripheral Blood Mononuclear Cells | 50 ± 2.66 |

Table 2: Biochemical Inhibitory Activity of NMK-TD-100

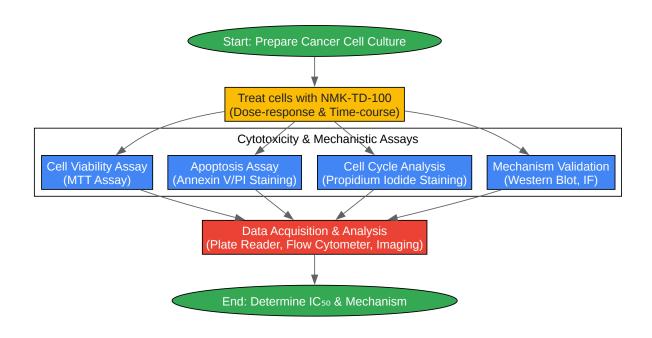
Activity	Parameter	IC50 / Ka Value (μM)
Tubulin Polymerization Inhibition	IC50	17.5 ± 0.35

| Binding Affinity to Tubulin | K_{θ} | ~1.0 |

Experimental Protocols

Detailed protocols for key cytotoxicity assays are provided below. It is recommended to include appropriate controls in all experiments, such as vehicle-treated cells (negative control) and a known cytotoxic agent (positive control).





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References

- 1. NMK-TD-100, a Novel Microtubule Modulating Agent, Blocks Mitosis and Induces Apoptosis in HeLa Cells by Binding to Tubulin PMC [pmc.ncbi.nlm.nih.gov]
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- 3. NMK-TD-100, a novel microtubule modulating agent, blocks mitosis and induces apoptosis in HeLa cells by binding to tubulin PubMed [pubmed.ncbi.nlm.nih.gov]







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